N-(2,4-dichlorophenyl)-2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide
Overview
Description
N-(2,4-dichlorophenyl)-2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline, 4-hydroxy-6-oxo-1-phenylpyrimidine, and chloroacetic acid.
Formation of Intermediate: The first step involves the reaction of 2,4-dichloroaniline with chloroacetic acid under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 4-hydroxy-6-oxo-1-phenylpyrimidine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Refluxing: To maintain the reaction temperature and ensure complete conversion of reactants.
Purification: Using methods such as recrystallization, chromatography, or distillation to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield sulfoxides or sulfones.
Reduction: Can produce amines or alcohols.
Substitution: Can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Biology: As a tool for studying biological pathways and mechanisms, particularly those involving sulfanylacetamides.
Agriculture: As a potential pesticide or herbicide due to its biological activity.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in key biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)acetamide
- N-(2,4-dichlorophenyl)-2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)thioacetamide
- N-(2,4-dichlorophenyl)-2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)ethanamide
Uniqueness
N-(2,4-dichlorophenyl)-2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a sulfanylacetamide moiety with a pyrimidine ring system makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-11-6-7-14(13(20)8-11)21-16(25)10-27-18-22-15(24)9-17(26)23(18)12-4-2-1-3-5-12/h1-9,24H,10H2,(H,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDSKEGCHYBMJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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